10-Methyl-1-dodecanol
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Overview
Description
10-Methyl-1-dodecanol is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to one end. This compound is known for its use in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1-dodecanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydroformylation of alkenes followed by hydrogenation .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process typically involves the use of catalysts such as nickel or palladium under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: 10-Methyl-1-dodecanal, 10-Methyl-1-dodecanoic acid
Reduction: Alkanes
Substitution: Ethers, esters
Scientific Research Applications
10-Methyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including fragrances and surfactants.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an emollient in pharmaceutical formulations.
Industry: It is used in the production of detergents, lubricants, and cosmetics due to its surfactant properties
Mechanism of Action
The mechanism of action of 10-Methyl-1-dodecanol involves its interaction with lipid membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, affecting the fluidity and permeability of cell membranes. This property is particularly useful in its application as an emollient and surfactant .
Comparison with Similar Compounds
1-Dodecanol:
Dodecyl alcohol: Another fatty alcohol with a similar carbon chain length but without the methyl substitution
Uniqueness: 10-Methyl-1-dodecanol is unique due to the presence of the methyl group at the 10th position, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and interaction with other molecules, making it suitable for specific applications where other fatty alcohols may not be as effective .
Properties
IUPAC Name |
10-methyldodecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVKVEDVVCORDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415268 |
Source
|
Record name | 1-Dodecanol, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81041-90-9 |
Source
|
Record name | 1-Dodecanol, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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